molecular formula C25H23NO4 B14902566 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3,5-dimethylphenyl)acetic acid

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3,5-dimethylphenyl)acetic acid

Cat. No.: B14902566
M. Wt: 401.5 g/mol
InChI Key: KIAHYBHCJZLAKK-QHCPKHFHSA-N
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3,5-dimethylphenyl)acetic acid is a chiral compound with significant applications in organic synthesis and pharmaceutical research. This compound is characterized by its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, an amino acid moiety, and a dimethylphenyl group. The presence of the Fmoc group makes it particularly useful in peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3,5-dimethylphenyl)acetic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Protection of the amino group: The amino group is protected using the Fmoc group, which is introduced via a reaction with Fmoc-Cl in the presence of a base such as sodium carbonate.

    Formation of the acetic acid moiety: The protected amino acid is then coupled with 3,5-dimethylphenylacetic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Flow microreactor systems can be employed to enhance the efficiency, versatility, and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3,5-dimethylphenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the Fmoc group, which can be removed using piperidine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Piperidine in DMF (dimethylformamide).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Removal of the Fmoc group to yield the free amine.

Scientific Research Applications

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3,5-dimethylphenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3,5-dimethylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Upon removal of the Fmoc group, the free amine can participate in further reactions, such as coupling with other amino acids to form peptides.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid: Similar structure but lacks the dimethyl groups on the phenyl ring.

    (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-methylphenyl)acetic acid: Similar structure with a single methyl group on the phenyl ring.

Uniqueness

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3,5-dimethylphenyl)acetic acid is unique due to the presence of the 3,5-dimethylphenyl group, which can influence its reactivity and interactions in chemical and biological systems. This structural feature may impart distinct properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C25H23NO4

Molecular Weight

401.5 g/mol

IUPAC Name

(2S)-2-(3,5-dimethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid

InChI

InChI=1S/C25H23NO4/c1-15-11-16(2)13-17(12-15)23(24(27)28)26-25(29)30-14-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-13,22-23H,14H2,1-2H3,(H,26,29)(H,27,28)/t23-/m0/s1

InChI Key

KIAHYBHCJZLAKK-QHCPKHFHSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C

Canonical SMILES

CC1=CC(=CC(=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C

Origin of Product

United States

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